molecular formula C21H28N4OS B2401732 N-cyclohexyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide CAS No. 1173246-93-9

N-cyclohexyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2401732
CAS No.: 1173246-93-9
M. Wt: 384.54
InChI Key: CDNUPCVTQQCTQB-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the investigation of novel pharmacotherapeutics for pain management. Its molecular architecture incorporates key pharmacophoric elements that are prevalent in compounds targeting the endocannabinoid and pain transduction systems. The structure features a piperazine ring capped with a N-cyclohexylcarboxamide moiety. Research indicates that this specific subgroup is a critical pharmacophore in potent mechanism-based inhibitors of Fatty Acid Amide Hydrolase (FAAH) , an enzyme responsible for the hydrolysis of endogenous signaling lipids like anandamide (AEA) . Inhibition of FAAH elevates levels of these lipids, producing potential analgesic and anti-inflammatory effects in preclinical models . Furthermore, the molecule contains a 4-phenylthiazole unit, a privileged structure in drug discovery known to confer affinity for various biological targets. This heterocyclic system is found in ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception and inflammatory pain . The strategic combination of these features suggests this compound has potential as a dual-target ligand , designed to simultaneously modulate FAAH and TRPV1. Such a multi-target approach may offer improved efficacy and reduced side effects compared to single-target agents for complex conditions like neuropathic and inflammatory pain . Researchers can utilize this compound to probe the interactions and therapeutic potential of dual FAAH/TRPV1 modulation. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c26-21(22-18-9-5-2-6-10-18)25-13-11-24(12-14-25)15-20-23-19(16-27-20)17-7-3-1-4-8-17/h1,3-4,7-8,16,18H,2,5-6,9-15H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNUPCVTQQCTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of piperazine-carboxamides, where structural variations in substituents significantly influence physicochemical properties and biological activity. Below is a detailed comparison with key analogs:

Substituent Variations and Physicochemical Properties

Table 1: Key Analogs and Their Properties
Compound ID Substituent(s) on Aromatic Ring Melting Point (°C) Yield (%) Notable Features
Target Compound Cyclohexyl, 4-phenylthiazole Not reported Not given hCB1 antagonist
A2 () 3-fluorophenyl 189.5–192.1 52.2 Fluorine enhances electronegativity
A3 () 4-fluorophenyl 196.5–197.8 57.3 Para-fluorine improves metabolic stability
A6 () 4-chlorophenyl 189.8–191.4 48.1 Chlorine increases lipophilicity
A14 () 3-(trifluoromethyl)phenyl 197.8–200.3 Not given Trifluoromethyl boosts resistance to oxidation
A16 () 2-methoxyphenyl 188.5–190.7 Not given Methoxy group alters solubility
A32 () 5-chloro-2-methylphenyl 203.1–204.7 58.3 Methyl and chloro enhance steric effects
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (e.g., F, Cl, CF₃): Fluorine and chlorine substituents (A2, A3, A6) increase melting points compared to non-halogenated analogs, likely due to enhanced intermolecular interactions (e.g., dipole-dipole, halogen bonding). The trifluoromethyl group in A14 further elevates thermal stability . Electron-Donating Groups (e.g., OCH₃): Methoxy-substituted compounds (A16) exhibit lower melting points (~188–190°C), suggesting reduced crystal packing efficiency .
  • Methyl groups (e.g., A32) add steric hindrance, which may influence receptor binding kinetics .

Biological Activity

N-cyclohexyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, research findings, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a cyclohexyl group and a phenylthiazole moiety. Its IUPAC name is N-cyclohexyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide, and it can be represented by the following structural formula:

C21H28N4OS\text{C}_{21}\text{H}_{28}\text{N}_{4}\text{OS}

Target Interactions

This compound acts on various biological targets, primarily through interactions with cellular pathways. Thiazole derivatives, including this compound, have been shown to exhibit a range of biological effects such as:

  • Antioxidant activity : Protects cells from oxidative stress.
  • Analgesic properties : Reduces pain perception.
  • Anti-inflammatory effects : Mitigates inflammation responses.
  • Antimicrobial and antifungal activities : Inhibits the growth of pathogens.
  • Antitumor effects : Induces cytotoxicity in cancer cells.

In Vitro Studies

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on human cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast cancer), and Hela (cervical cancer). The results indicated significant growth inhibition with IC50 values in the low micromolar range, suggesting potent anticancer activity.

Cell LineIC50 (µM)Reference
A5492.20
MCF-72.63
Hela3.07

Case Studies

A notable case study involved the evaluation of thiazole derivatives, including this compound, for their inhibitory activity against Pin1 (a peptidyl prolyl cis-trans isomerase implicated in cancer progression). The compound demonstrated an IC50 value of 5.38 µM, indicating its potential as a therapeutic agent targeting Pin1 .

Synthetic Routes and Production

The synthesis of this compound involves several steps:

  • Formation of the Thiazole Ring : Reacting α-haloketones with thiourea under acidic conditions.
  • Attachment of the Phenyl Group : Using Friedel-Crafts acylation.
  • Piperazine Ring Formation : Synthesized by reacting ethylenediamine with dihaloalkanes.
  • Coupling Reactions : Final assembly to form the complete structure.

Research Applications

The compound has significant implications in various fields:

  • Medicinal Chemistry : Investigated for its potential as an antimicrobial and anticancer agent.
  • Biological Research : Studied for its effects on cellular pathways and therapeutic applications.
  • Materials Science : Explored for developing new materials with unique properties.

Q & A

Basic Research Question

  • Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) or simulated gastric fluid .
  • Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Lipid-based carriers : Encapsulate in liposomes (phosphatidylcholine/cholesterol) to enhance bioavailability .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Advanced Research Question
SAR analysis involves systematic modifications:

Modification Site Impact on Activity Reference
Piperazine ring substitution (e.g., fluoroethyl)Alters receptor selectivity (e.g., 5-HT₁A vs. D₂)
Thiazole ring methylationEnhances metabolic stability
Cyclohexyl group replacementReduces cytotoxicity in normal cells

What strategies ensure high purity (>99%) during large-scale synthesis?

Basic Research Question

  • Recrystallization : Use ethanol/water mixtures to remove polar impurities .
  • Flash chromatography : Optimize mobile phase (e.g., DCM:MeOH 95:5) for rapid separation .
  • In-process controls (IPC) : Monitor reactions via TLC to terminate at optimal conversion .

How can in vitro and in vivo efficacy discrepancies be addressed?

Advanced Research Question

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models .
  • Metabolite identification : LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) .
  • Dose-response alignment : Adjust dosing regimens to match in vitro IC₅₀ values .

What methods evaluate the compound’s stability under physiological conditions?

Basic Research Question

  • pH stability : Incubate in buffers (pH 1–9) for 24 hours; quantify degradation via UV spectroscopy .
  • Thermal stability : DSC/TGA analysis determines melting points and decomposition thresholds .

How can target-specificity be validated to minimize off-target effects?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to recombinant proteins (e.g., EGFR or PARP) .
  • CRISPR-Cas9 knockout : Validate target dependency in isogenic cell lines .
  • Microscale Thermophoresis (MST) : Quantify binding affinity (Kd) in native protein conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.